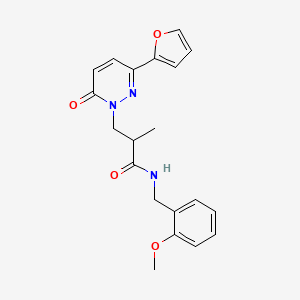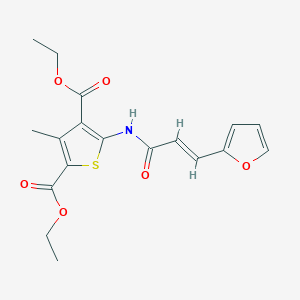
(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate” is a complex organic molecule. It contains several functional groups including an acrylamido group, a furan ring, a thiophene ring, and two ester groups. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the acrylamido group could potentially be introduced via a reaction with acrylamide . The furan and thiophene rings could be formed through cyclization reactions . The ester groups could be introduced through a reaction with diethyl dicarboxylate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and thiophene rings are aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system . The acrylamido group contains a carbon-nitrogen double bond, and the ester groups contain carbon-oxygen double bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its multiple functional groups. For example, the acrylamido group could participate in addition reactions, the furan and thiophene rings could undergo electrophilic aromatic substitution reactions, and the ester groups could undergo hydrolysis or transesterification reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar functional groups, and its melting and boiling points would be influenced by the size and shape of the molecule .科学的研究の応用
Synthetic Applications and Organic Chemistry Research in the field of organic chemistry has shown significant interest in furan and thiophene derivatives for their potential in creating complex organic compounds. For instance, studies have focused on the intramolecular cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates, leading to the formation of dihydrothiopyranofurans and other cyclic systems. Such reactions are crucial for synthesizing novel organic compounds with potential applications in materials science and pharmaceuticals (Pevzner, 2021).
Catalysis and Heteroarylations Palladium-catalysed direct heteroarylations using esters as blocking groups have been explored to access biheteroaryls efficiently. This method is particularly relevant for creating compounds with furan and thiophene derivatives, demonstrating the utility of such molecules in facilitating complex organic reactions (Fu et al., 2012).
Biobased Materials and Polymer Science The development of biobased polymers and materials is another significant area of application. For example, enzymatic synthesis using furan derivatives as building blocks for polyesters highlights the push towards sustainable and environmentally friendly materials. Furan-based compounds, due to their rigid structure and potential for high-performance materials, are of particular interest in this area (Jiang et al., 2014).
Advanced Synthesis Techniques Advanced synthesis techniques leveraging the unique properties of furan and thiophene derivatives have been reported, such as the one-pot synthesis approach to create hetarylaminomethylidene derivatives of furan-2(3H)-ones. This method underscores the versatility of furan derivatives in synthesizing complex molecules that could have applications in medicinal chemistry and material sciences (Tikhomolova et al., 2023).
Photovoltaic Applications In the realm of renewable energy, furan derivatives have been explored for their potential in dye-sensitized solar cells (DSSCs). Phenothiazine derivatives with furan as conjugated linkers, for example, have shown improved performance in DSSCs, highlighting the role of furan derivatives in enhancing the efficiency of photovoltaic devices (Kim et al., 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-4-23-17(21)14-11(3)15(18(22)24-5-2)26-16(14)19-13(20)9-8-12-7-6-10-25-12/h6-10H,4-5H2,1-3H3,(H,19,20)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZCMONNOHFJDJ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-diethyl 5-(3-(furan-2-yl)acrylamido)-3-methylthiophene-2,4-dicarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

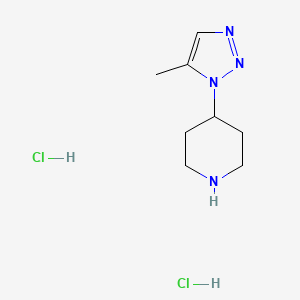
![7-(3,4-dimethoxyphenyl)-2-methyl-5-phenethylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2695785.png)
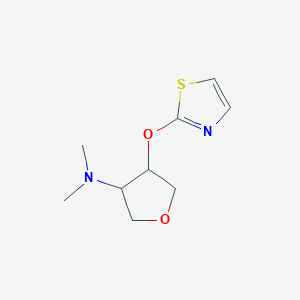
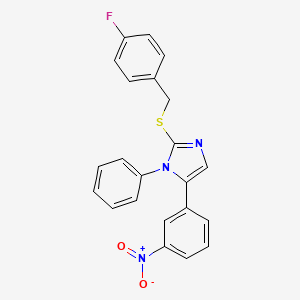
![3-[(5Z)-2,4-dioxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2695788.png)

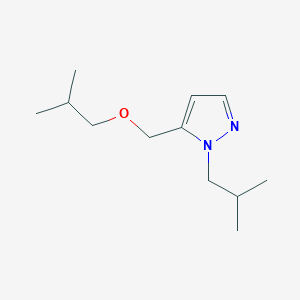
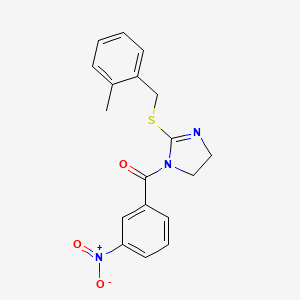
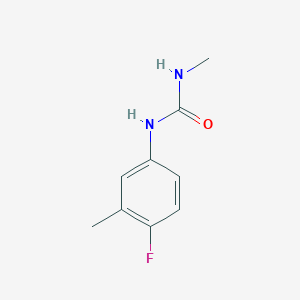

![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2695801.png)
